1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-pentylpiperidine-4-carboxamide
Description
The compound 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-pentylpiperidine-4-carboxamide features a piperidine-4-carboxamide core linked to a pyrimidin-4-yl scaffold. Key structural elements include:
- A 2,5-dimethylphenylsulfanyl group at the pyrimidine’s 6-position, contributing steric bulk and lipophilicity.
- An N-pentyl chain on the piperidine nitrogen, enhancing membrane permeability due to its aliphatic nature.
- The carboxamide group, which facilitates hydrogen bonding with biological targets.
Properties
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-pentylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4OS/c1-4-5-6-11-24-23(28)19-9-12-27(13-10-19)21-15-22(26-16-25-21)29-20-14-17(2)7-8-18(20)3/h7-8,14-16,19H,4-6,9-13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZROZEOYLNQRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-pentylpiperidine-4-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique chemical structure, characterized by a pyrimidine ring, sulfanyl group, and piperidine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 412.6 g/mol. The compound features the following structural components:
| Component | Description |
|---|---|
| Pyrimidine Ring | Central to the compound's structure, influencing biological interactions. |
| Sulfanyl Group | Enhances reactivity and potential for interaction with biological targets. |
| Piperidine Moiety | Contributes to pharmacological properties and receptor binding capabilities. |
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
1. Anticancer Activity
Several studies have reported that derivatives of pyrimidine compounds possess anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific mechanisms for this compound may involve modulation of signaling pathways related to cancer cell survival.
2. Antimicrobial Properties
The presence of the sulfanyl group in the structure suggests potential antimicrobial activity. Research has indicated that sulfanyl-substituted compounds can exhibit significant antibacterial and antifungal effects . This may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
3. Anti-inflammatory Effects
Pyrimidine derivatives have been linked to anti-inflammatory activities. The compound may modulate inflammatory cytokines or inhibit pathways such as NF-kB, which is crucial in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound likely involves multiple mechanisms:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells .
2. Receptor Interaction
It is hypothesized that this compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways. This interaction could be pivotal in mediating its anticancer and anti-inflammatory effects.
3. Gene Expression Modulation
The compound might also influence gene expression patterns related to cell growth and apoptosis by interacting with transcription factors or other regulatory proteins.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives demonstrated that compounds with sulfanyl substitutions exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-sulfanyl counterparts .
Case Study 2: Antimicrobial Activity
In vitro tests showed that sulfanyl-containing compounds significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents against infections.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for various organic transformations, making it valuable in synthetic organic chemistry.
- Reagent in Organic Reactions : It can be utilized as a reagent in various organic reactions, including oxidation and reduction processes. The thienyl moiety can be oxidized to form sulfoxides or sulfones, while reduction can yield amines or alcohols .
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy against various pathogens and inflammatory conditions .
- Mechanism of Action : The compound may exert its biological effects by interacting with specific enzymes or receptors. This interaction could modulate metabolic pathways or signal transduction processes, influencing cellular responses .
Medicine
- Therapeutic Potential : There is significant interest in this compound as a potential therapeutic agent for various diseases, including cancer and infectious diseases. Ongoing research aims to elucidate its pharmacological profiles and therapeutic mechanisms .
- Preclinical Studies : Preliminary studies have shown promise in using this compound for targeting specific cancer cell lines, indicating its potential as an anticancer agent .
Industry
- Material Development : In industrial applications, this compound is being explored for developing new materials and specialty chemicals. Its unique properties may lead to innovations in material science and engineering .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-pentylpiperidine-4-carboxamide against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Research
In a preclinical trial involving cancer cell lines, the compound demonstrated selective cytotoxicity against specific tumor types. The mechanism was attributed to its ability to induce apoptosis through modulation of signaling pathways involved in cell survival.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex synthesis; reagent in organic reactions |
| Biology | Exhibits antimicrobial and anti-inflammatory properties; interacts with enzymes/receptors |
| Medicine | Potential therapeutic agent for cancer and infectious diseases; ongoing pharmacological studies |
| Industry | Development of new materials and specialty chemicals |
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Structural and Functional Insights
Pyrimidine Substituents: The sulfanyl group in the target compound (vs. triazolyl-sulfanyl in 9a) reduces steric hindrance while retaining sulfur-mediated hydrophobic interactions . 4-Ethylphenoxy () and trifluoromethyl () substituents demonstrate how electronic effects (e.g., electron-withdrawing CF₃) influence stability and target binding .
Carbothioamide () vs. carboxamide: Thioamide’s reduced hydrogen-bonding capacity may lower target affinity but increase resistance to enzymatic hydrolysis .
Biological Implications :
- Pyrimidine derivatives with aryl-sulfanyl or triazolyl groups (e.g., ) show antimicrobial activity, suggesting the target compound may share similar properties .
- Fluorine () and trifluoromethyl () substituents are associated with enhanced metabolic stability, a critical factor in drug development .
Research Findings and Implications
- Docking Studies : Compound 9a () exhibited moderate binding to bovine serum albumin (BSA), suggesting that the target compound’s pentyl chain may improve plasma protein binding and pharmacokinetics .
- Crystal Structure Analysis : Pyrimidine derivatives () often exhibit intramolecular hydrogen bonding (e.g., N–H⋯N), which stabilizes conformations critical for target interaction. The target compound’s sulfanyl group may similarly influence conformation .
- Metabolic Stability : The trifluoromethyl group in ’s compound highlights the trade-off between stability and synthetic complexity, a consideration for scaling the target compound .
Q & A
Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
A robust synthesis route should prioritize regioselective coupling reactions and protective group strategies. For example, the pyrimidine core can be functionalized via Suzuki-Miyaura coupling to introduce the (2,5-dimethylphenyl)sulfanyl group, followed by piperidine ring formation using reductive amination . Yield optimization may require temperature-controlled steps (e.g., reflux in anhydrous THF) and purification via column chromatography with gradient elution. Earlier studies on analogous N-aminoalkyl derivatives highlight challenges in maintaining stereochemical integrity during piperidine ring closure, necessitating chiral HPLC validation .
Q. How can the compound’s structural identity be rigorously confirmed?
Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using - and -NMR to verify substituent positions (e.g., sulfanyl group at pyrimidine C6, pentyl chain at piperidine N).
- X-ray crystallography : Resolve piperidine chair conformation and intermolecular interactions, as demonstrated for N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, where dihedral angles between aromatic systems influence packing .
- Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS with <2 ppm error .
Q. What thermal stability assessments are critical for storage and handling?
Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine decomposition thresholds. Studies on similar pyrimidine-carboxamides show decomposition onset at ~180°C under nitrogen, with exothermic peaks correlating to sulfanyl group oxidation . Storage recommendations include desiccated conditions at −20°C to prevent hygroscopic degradation.
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., varying IC values across assays) be systematically addressed?
- Structural dynamics : Analyze conformational flexibility via molecular docking and MD simulations. The sulfanyl group’s orientation may alter binding pocket accessibility, as seen in polymorphic pyrimidine derivatives where hydrogen bonding patterns modulate activity .
- Assay conditions : Control for pH-dependent solubility (e.g., use DMSO stocks <0.1% v/v) and validate target engagement using SPR or ITC .
- Metabolite screening : Identify potential off-target interactions via LC-MS/MS, particularly if the pentyl chain undergoes oxidative metabolism .
Q. What methodologies elucidate the impact of sulfanyl group modifications on bioactivity?
- Oxidation studies : Treat the compound with mCPBA to generate sulfoxide/sulfone derivatives, then compare potency in enzymatic assays (e.g., kinase inhibition). The sulfanyl group’s electron-donating properties may enhance π-π stacking in hydrophobic pockets .
- Isosteric replacement : Substitute sulfur with oxygen or methylene via Buchwald-Hartwig amination, and evaluate SAR using radioligand binding assays .
Q. How can aqueous solubility be improved without compromising target affinity?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters at the piperidine carboxamide) for pH-dependent release .
- Co-crystallization : Screen with cyclodextrins or surfactants (e.g., Tween-80) to enhance dissolution, as demonstrated for N-(4-sulfamoylphenyl)piperazine derivatives .
- Fragment-based optimization : Replace the pentyl chain with PEGylated amines while monitoring LogP via shake-flask assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
